Synthesis and purification of N(alpha)-acetyl-L-lysine methyl ester.
Synthesis and purification of N(alpha)-acetyl-L-lysine methyl ester.
Executive Summary
This technical guide details the scalable synthesis of N(
Unlike generic protocols, this guide focuses on the direct thionyl chloride-mediated esterification of N(
Strategic Synthesis Architecture
The synthesis addresses two chemoselectivity challenges:
-
Regioselectivity: Differentiating between the
-amine and -amine.[1] -
Acid Sensitivity: Forming the methyl ester without hydrolyzing the N-acetyl amide bond.[1]
We utilize a kinetic control strategy . By using N(
Reaction Scheme & Mechanism
Figure 1: Reaction pathway leveraging in situ acid generation to protect the
Detailed Experimental Protocol
Safety Warning: Thionyl chloride is highly corrosive and reacts violently with water to release HCl and
Materials
-
Starting Material: N(
)-Acetyl-L-Lysine (CAS 1946-82-3), >98% purity. -
Reagent: Thionyl Chloride (
), ReagentPlus grade.[1] -
Solvent: Methanol (Anhydrous), <0.05% water.[1]
-
Workup: Diethyl ether (Et2O) or Methyl tert-butyl ether (MTBE).[1]
Step-by-Step Methodology
Step 1: In Situ Reagent Generation (Exothermic Control)
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2 or Drierite).
-
Charge the flask with 100 mL of anhydrous Methanol .
-
Cool the methanol to -10°C to 0°C using an ice-salt bath.
-
Add 5.0 mL (69 mmol) of Thionyl Chloride dropwise over 20 minutes.
-
Critical: Maintain temperature <5°C. The reaction (
) is exothermic.[1]
-
Step 2: Addition and Reflux
-
Add 10.0 g (53 mmol) of N(
)-Acetyl-L-Lysine to the cold solution. The solid will dissolve slowly.[1] -
Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Attach a reflux condenser and heat the solution to 45°C (gentle reflux) for 4–6 hours .
-
Checkpoint: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).[1] The starting material (
) should disappear, replaced by the ester ( ).
-
Step 3: Isolation and Workup
-
Cool the mixture to RT.
-
Concentrate the solution under reduced pressure (Rotavap) at 40°C to remove solvent and excess HCl. A viscous, pale-yellow oil or semi-solid will remain.[1]
-
Co-evaporation: Add 20 mL of fresh methanol and re-evaporate (repeat 2x) to remove trace
and HCl gas.
Step 4: Crystallization
-
Dissolve the oily residue in the minimum amount of warm Methanol (approx. 15-20 mL) .
-
Add Diethyl Ether (100-150 mL) dropwise with vigorous stirring until the solution becomes permanently cloudy.
-
Store at 4°C overnight . White crystalline needles of Ac-Lys-OMe
HCl will precipitate.[1] -
Filter the crystals under vacuum (inert atmosphere preferred to avoid moisture uptake).[1]
-
Wash the filter cake with cold Ether (2 x 20 mL).
-
Dry in a vacuum desiccator over
or KOH pellets.
Purification & Quality Control
If the crude product is colored or impure, perform a recrystallization :
-
Solvent System: Methanol/Ethyl Acetate or Ethanol/Ether.[1]
-
Procedure: Dissolve in boiling methanol; add ethyl acetate until turbid; cool slowly.
Analytical Specifications (Self-Validating Data)
| Parameter | Specification | Validation Method |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | 108 – 114 °C | Capillary MP Apparatus |
| Yield | 85 – 95% | Gravimetric |
| Solubility | Soluble in Water, Methanol | Visual (100 mg/mL) |
| Mass Spec | [M+H]+ = 203.14 m/z | ESI-MS |
NMR Validation (D2O, 400 MHz)
-
1.98 ppm (s, 3H): Acetyl group (
-CO-). Confirms N-acetylation intact. -
3.72 ppm (s, 3H): Methyl ester (
).[1] Confirms esterification. -
4.35 ppm (m, 1H):
-CH proton.[1] -
2.98 ppm (t, 2H):
-CH2 protons (adjacent to amine).[1] -
1.40-1.90 ppm (m, 6H): Lysine side chain (
).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Causality
-
Problem: Product is an oil that refuses to crystallize.
-
Problem: Low Yield.
-
Problem: Appearance of a second spot on TLC (lower Rf).
-
Cause: Hydrolysis of the N-acetyl group (rare) or incomplete esterification.
-
Solution: If incomplete, add more
and reflux longer. If hydrolysis occurred, the temperature was likely too high (>60°C); restrict to 45°C.[1]
-
References
-
Brenner, M., & Huber, W. (1953).[1] Preparation of amino acid esters with thionyl chloride and alcohol.[1] Helvetica Chimica Acta.[1]
-
Sigma-Aldrich. (2023).[1] Nα-Acetyl-L-lysine methyl ester hydrochloride Product Specification.
-
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids.[1][2][] Wiley.[1][4] (Classic reference for amino acid properties and esterification kinetics).[1]
-
PubChem. (2023).[1][5] Compound Summary: N-alpha-acetyl-L-lysine methyl ester hydrochloride.[][6][7] National Library of Medicine.[1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]
- 4. N-Acetyl-L-lysine methyl ester | C9H18N2O3 | CID 2724394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nα--乙酰基- L -赖氨酸甲酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Nα-Acetyl-L-lysine methyl ester hydrochloride | CAS 20911-93-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. L-Lysine, N2-acetyl-, methyl ester, hydrochloride (1:1) | C9H19ClN2O3 | CID 2724393 - PubChem [pubchem.ncbi.nlm.nih.gov]
